molecular formula C15H15NO2 B1392178 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187171-18-1

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine

Cat. No.: B1392178
CAS No.: 1187171-18-1
M. Wt: 241.28 g/mol
InChI Key: SNZGZXDUYLGBFT-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dimethylbenzoyl)-6-methoxypyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 2-position and a methoxy group at the 6-position of the pyridine ring. The benzoyl group is further substituted with two methyl groups at the 3 and 5 positions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a benzoyl group attached at the 2-position and a methoxy group at the 6-position. The benzoyl group would have two methyl substituents at the 3 and 5 positions .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be similar to those of other pyridine derivatives. Pyridines can undergo electrophilic substitution reactions and can act as ligands in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a pyridine derivative, it would likely be a polar compound and could potentially form hydrogen bonds .

Scientific Research Applications

1. Applications in Osteoporosis Treatment

One application of a compound related to 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine is in the treatment of osteoporosis. The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, which includes a methoxypyridine component, was found to be a potent antagonist of the alpha(v)beta(3) receptor. This receptor is significant in bone turnover, and thus the compound showed promise in osteoporosis treatment based on its efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

2. Chemoselective Demethylation

Another area of research involving derivatives of methoxypyridine, which is closely related to this compound, is chemoselective demethylation. This process, important in synthetic chemistry, was demonstrated with 4-methoxypyridine derivatives. The method was effective in the synthesis of metabolic substances of antiulcer agents, indicating its potential in pharmaceutical applications (Makino et al., 2019).

3. Antitumor Applications

Compounds related to this compound have been explored for their antitumor properties. For instance, the synthesis of a series of 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents showed promising antiproliferative effects against various cancer cell lines. This suggests potential applications of these compounds in cancer treatment (Al‐Refai et al., 2019).

4. Corrosion Inhibition

Pyridine derivatives, including methoxypyridine derivatives, have been studied as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds' adsorption and inhibition effects are significant in the field of industrial chemistry, demonstrating their utility beyond biomedical applications (Ansari et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(3,5-Dimethylbenzoyl)-6-methoxypyridine, also known as Methoxyfenozide, is the ecdysone receptor in insect larvae . This receptor is specific for 20-hydroxyecdysone, a hormone that normally regulates the moulting process in insects .

Mode of Action

Methoxyfenozide interacts with its target by binding to the ecdysone receptor. This binding rapidly induces a premature moulting process in target pests . The affinity for the lepidopteran ecdysone receptor complex is significantly higher than other diacylhydrazines . As a result, the larvae cannot shed the old cuticle, feeding is prevented, and the larvae die by starvation .

Biochemical Pathways

The compound affects the moulting process in insects, which is a critical part of their growth and development . By inducing premature moulting, Methoxyfenozide disrupts the normal life cycle of the insects, leading to their death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and a low volatility . It is also mentioned that Methoxyfenozide is largely expressed through ingestion of treated plant tissue, though some contact activity has been noted .

Result of Action

The primary result of Methoxyfenozide’s action is the death of the target insect larvae due to starvation . This occurs because the larvae are unable to shed their old cuticle and continue feeding . The compound is highly specific to lepidopteran species .

Action Environment

Methoxyfenozide is used in various environments to control pests, including leafy vegetables, fresh herbs, lettuce, salads, herbs, brassicas, cotton, pome fruit, grapes, sweetcorn, maize, peppers, and aubergines . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the rate of crop growth and the duration of the infestation . It is also noted that Methoxyfenozide provides up to 2 weeks of residual activity against targets such as beet armyworms .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethylbenzoyl)-6-methoxypyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the activity of enzymes and proteins, either by inhibiting or activating their functions. For instance, this compound has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the flux of metabolites through various metabolic pathways. These changes can impact cell proliferation, differentiation, and apoptosis, making the compound a valuable tool for studying cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activities. This binding can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of breakdown products that can have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular functions, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Studies in animal models have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by the cell. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand the metabolic fate of this compound in different biological contexts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall bioactivity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

(3,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZGZXDUYLGBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=NC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217211
Record name (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-18-1
Record name (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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